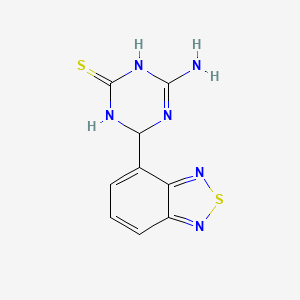

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazine ring fused with a benzothiadiazole moiety, which imparts unique chemical and physical properties to the compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzothiazole with cyanamide in the presence of a base can yield the desired triazine derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and output. The choice of solvents, catalysts, and purification methods is crucial to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazine ring.

Applications De Recherche Scientifique

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of 4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The benzothiadiazole moiety is known to interact with nucleophilic sites, while the triazine ring can participate in hydrogen bonding and π-π interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-5-chloro-2,1,3-benzothiadiazole

- 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2,1,3-benzothiadiazol-4-yl)acetamide

Uniqueness

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to its combination of a triazine ring and a benzothiadiazole moiety. This dual structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Activité Biologique

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound that integrates the structural motifs of triazines and benzothiadiazoles. Both classes of compounds have been extensively studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, characterization, and biological evaluations.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from easily accessible precursors. The initial step often includes the formation of a triazine framework through cyclization reactions. For instance:

- Formation of 1,3,5-Triazine : The reaction of appropriate hydrazines with carbonyl compounds leads to the formation of triazines.

- Substitution with Benzothiadiazole : Subsequent reactions with benzothiadiazole derivatives introduce the benzothiadiazole moiety into the triazine structure.

- Thiol Formation : The final step may involve thiolation to introduce the thiol group at position 2 of the triazine ring.

Characterization of the synthesized compound is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Fourier Transform Infrared (FTIR) Spectroscopy

- Mass Spectrometry

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds containing both triazine and thiadiazole moieties exhibit significant antimicrobial properties. In a study evaluating several derivatives against common pathogens:

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

The compound demonstrated notable inhibition zones in agar diffusion assays. Table 1 summarizes the antibacterial activity results:

| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| This compound | 15 | 18 |

| Control (Standard Antibiotic) | 20 | 22 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

- Inhibition of cell proliferation

- Induction of oxidative stress

Case Studies

Case Study 1: Antibacterial Evaluation

A study conducted by Abbas et al. synthesized various derivatives based on triazines and evaluated their antibacterial properties against E. coli and S. aureus using the agar diffusion method. The results indicated that compounds with thiol groups exhibited enhanced activity compared to their non-thiol counterparts .

Case Study 2: Anticancer Mechanism

Another significant investigation involved the evaluation of the cytotoxic effects on MCF-7 cells. The study reported that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death through apoptosis .

Propriétés

IUPAC Name |

4-amino-2-(2,1,3-benzothiadiazol-4-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6S2/c10-8-11-7(12-9(16)13-8)4-2-1-3-5-6(4)15-17-14-5/h1-3,7H,(H4,10,11,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZJKLRPWLIAGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C3NC(=S)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.